

# An In-depth Technical Guide to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

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## Compound of Interest

Compound Name: 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1268508

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This technical guide provides a comprehensive overview of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**, a key heterocyclic compound with significant potential in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, physicochemical properties, and potential biological relevance.

## Core Compound Information

**5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** is a disubstituted pyrrole derivative featuring both a carboxylic acid and an ethoxycarbonyl group. Its chemical structure lends itself to a variety of chemical modifications, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub>	[1]
Molecular Weight	183.16 g/mol	[1]
CAS Number	952569-58-3	[1]
Appearance	Solid	-
Synonyms	1H-Pyrrole-2,5-dicarboxylic acid 2-ethyl ester, 5-(Ethoxycarbonyl)-1H-pyrrol-2-carboxylic acid	[2]

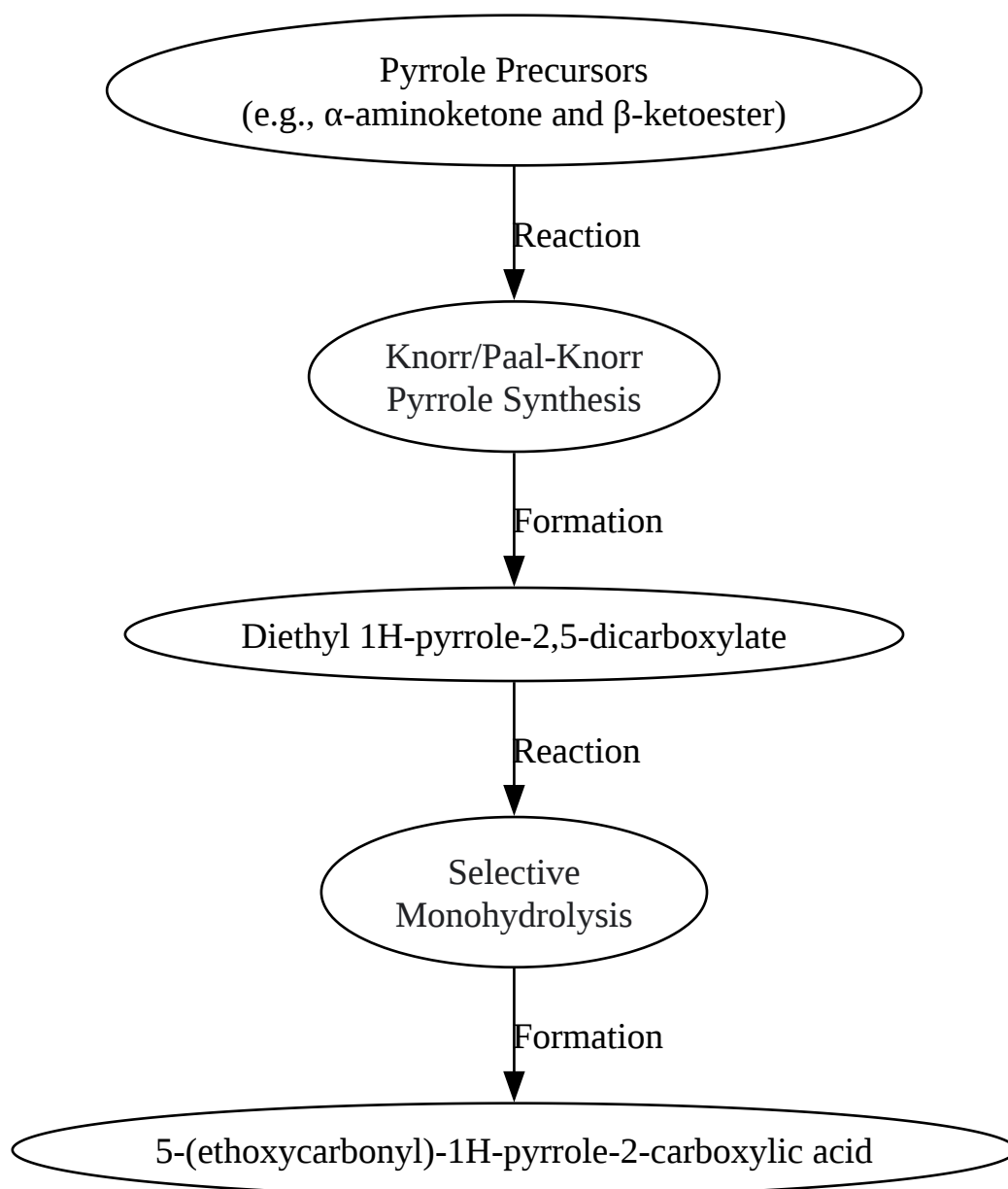
## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for similar compounds. A common approach involves the preparation of a diester precursor, followed by selective hydrolysis.

### Proposed Synthetic Pathway

A logical approach to the synthesis of **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** involves two main stages:

- **Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate:** This intermediate can be synthesized via several methods, including the Knorr or Paal-Knorr pyrrole synthesis.[3]
- **Selective Monohydrolysis:** The diester is then selectively hydrolyzed to yield the desired monoacid monoester.



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## Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established procedures for the synthesis of similar pyrrole derivatives and represent a likely pathway.

### Step 1: Synthesis of Diethyl 1H-pyrrole-2,5-dicarboxylate

This step can be adapted from the synthesis of similar pyrrole diesters.[4]

- Reagents:
  - Appropriate  $\alpha$ -aminoketone and  $\beta$ -ketoester precursors for the Knorr synthesis.
  - Alternatively, a suitable 1,4-dicarbonyl compound and an amine for the Paal-Knorr synthesis.
  - Solvent (e.g., acetic acid, ethanol).
  - Catalyst (if required).
- Procedure:
  - The chosen precursors are dissolved in the appropriate solvent.
  - The reaction mixture is stirred, often with heating, for a specified period until the reaction is complete (monitored by TLC).
  - The crude product is isolated by extraction and purified by column chromatography or recrystallization.

#### Step 2: Selective Monohydrolysis of Diethyl 1H-pyrrole-2,5-dicarboxylate

Selective hydrolysis of one of the two ester groups is a critical step. This can often be achieved by carefully controlling the reaction conditions, such as the amount of base used.<sup>[5]</sup>

- Reagents:
  - Diethyl 1H-pyrrole-2,5-dicarboxylate.
  - A base such as sodium hydroxide or potassium hydroxide (1 equivalent).
  - A solvent system (e.g., ethanol/water).
- Procedure:
  - The diester is dissolved in the solvent system.

- One equivalent of the base is added, and the mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated).
- The reaction is monitored by TLC to observe the disappearance of the starting material and the formation of the monoacid.
- Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid.
- The product is collected by filtration, washed, and dried.

## Spectroscopic Data

While a complete set of spectroscopic data for the target molecule is not available in the reviewed literature, data for the closely related diethyl 1H-pyrrole-2,5-dicarboxylate provides a useful reference.<sup>[6]</sup>

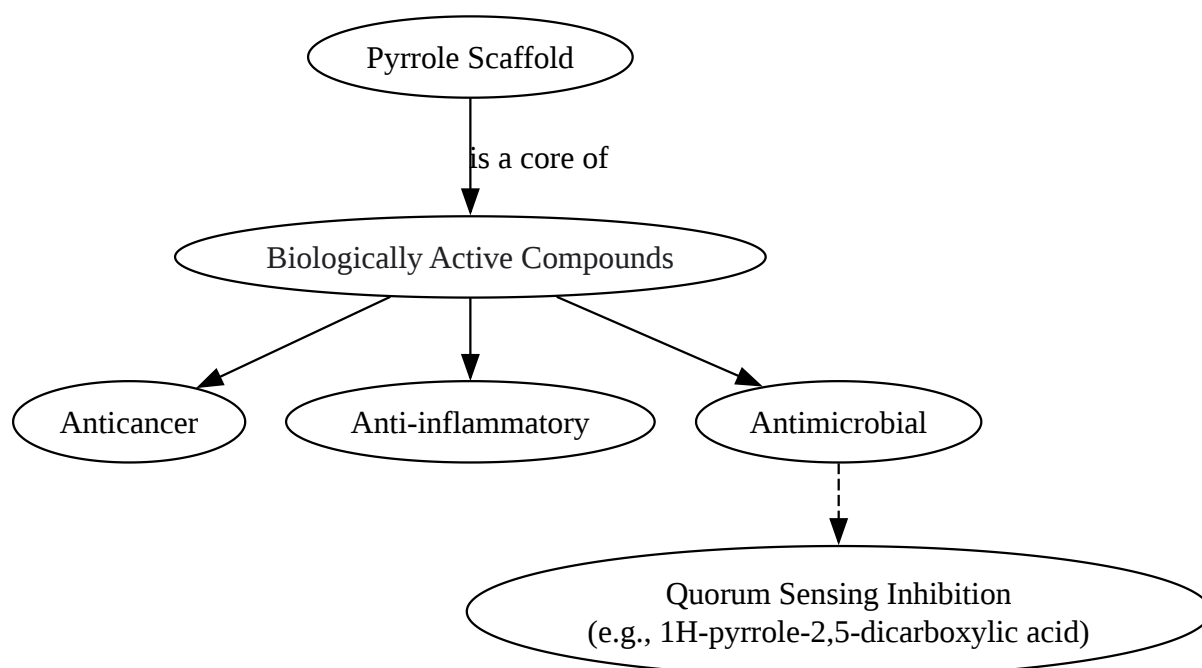
Table 2: Spectroscopic Data for Diethyl 1H-pyrrole-2,5-dicarboxylate

Spectroscopic Technique	Key Features
<sup>1</sup> H NMR	Signals corresponding to the ethyl ester groups (triplet and quartet) and the pyrrole ring protons.
<sup>13</sup> C NMR	Resonances for the carbonyl carbons of the ester groups, the carbons of the pyrrole ring, and the ethyl groups.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of the compound.

## Biological Activity and Potential Applications

The pyrrole scaffold is a prominent feature in numerous biologically active compounds and approved drugs.<sup>[7]</sup> Derivatives of pyrrole-2-carboxylic acid have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.<sup>[8][9]</sup>

While no specific quantitative biological activity data (e.g., IC<sub>50</sub> values) for **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** has been identified in the reviewed literature, its structural similarity to other biologically active pyrroles suggests its potential as a valuable intermediate in drug discovery programs. For instance, the related compound, 1H-pyrrole-2,5-dicarboxylic acid, has been shown to exhibit quorum sensing inhibitory activity against *Pseudomonas aeruginosa*.<sup>[10][11]</sup> This suggests that derivatives of pyrrole-2,5-dicarboxylic acid, such as the title compound, could be explored for their potential as antibacterial agents.



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## Signaling Pathways

Currently, there is no information available in the scientific literature that directly links **5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** to any specific signaling pathways. Further research would be required to elucidate its mechanism of action and potential interactions with cellular signaling cascades.

## Conclusion

**5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid** is a versatile chemical entity with significant synthetic potential. While detailed biological data for this specific molecule is lacking, the established importance of the pyrrole nucleus in medicinal chemistry suggests that it is a promising candidate for further investigation and could serve as a key intermediate in the development of novel therapeutic agents. The proposed synthetic pathway provides a foundation for its preparation, enabling further exploration of its chemical and biological properties.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268508#5-ethoxycarbonyl-1h-pyrrole-2-carboxylic-acid-literature-review]

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